
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide, also known as HMQ-T, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HMQ-T is a quinoline derivative that has been synthesized through various methods, and its mechanism of action has been extensively studied. In
Mecanismo De Acción
The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide is complex and involves multiple pathways. It has been found to inhibit the activity of various enzymes, including DNA topoisomerase II and tyrosine kinase. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. In Alzheimer's disease, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide has been found to inhibit the formation of amyloid-beta plaques by reducing the activity of beta-secretase, an enzyme that plays a key role in the formation of these plaques.
Biochemical and Physiological Effects:
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide has been found to have various biochemical and physiological effects. In cancer cells, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide has been found to induce cell cycle arrest and inhibit cell proliferation. It has also been found to increase the expression of pro-apoptotic proteins and decrease the expression of anti-apoptotic proteins. In Alzheimer's disease, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide has been found to reduce the accumulation of amyloid-beta plaques and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide has several advantages as a research tool. It is relatively easy to synthesize and has shown promising results in various scientific studies. However, there are also limitations to its use in lab experiments. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide is a complex molecule that requires careful control of reaction conditions to obtain high yields and purity. It is also a relatively new compound, and more research is needed to fully understand its potential applications.
Direcciones Futuras
There are several future directions for research on N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide. In cancer research, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide could be further studied as a potential anticancer agent. Its mechanism of action could be further explored, and its effectiveness could be tested in animal models. In Alzheimer's disease research, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide could be studied as a potential treatment option. Its ability to reduce the accumulation of amyloid-beta plaques could be further explored, and its effectiveness could be tested in animal models. Overall, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide has shown promising results in scientific research, and further studies could lead to important breakthroughs in the treatment of cancer and Alzheimer's disease.
Métodos De Síntesis
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide has been synthesized through various methods, including the reaction of 2-hydroxy-8-methylquinoline with p-tolylisocyanate, followed by the reaction with 4-methylbenzoyl chloride. Another method involves the reaction of 2-hydroxy-8-methylquinoline with p-tolylisocyanate and 4-methylbenzoyl chloride in the presence of a catalyst. The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide is a complex process that requires careful control of reaction conditions to obtain high yields and purity.
Aplicaciones Científicas De Investigación
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide has been studied extensively for its potential therapeutic applications in various fields of science. In the field of cancer research, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide has shown promising results as an anticancer agent. It has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide has also been studied for its potential use in the treatment of Alzheimer's disease. It has been found to inhibit the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease.
Propiedades
IUPAC Name |
4-methyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-17-7-11-20(12-8-17)26(30)28(23-13-9-18(2)10-14-23)16-22-15-21-6-4-5-19(3)24(21)27-25(22)29/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZBJLUJRKSTAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CC2=CC3=CC=CC(=C3NC2=O)C)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






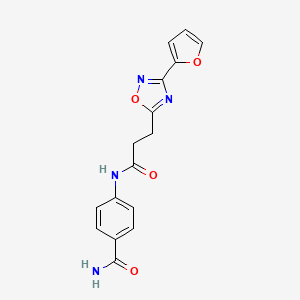
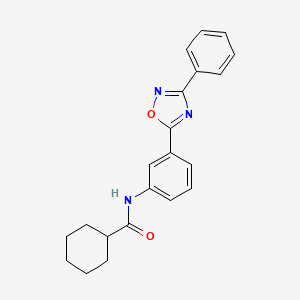
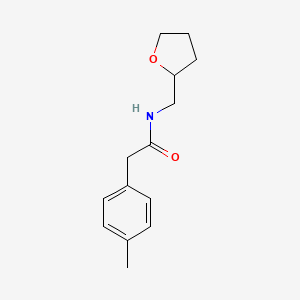
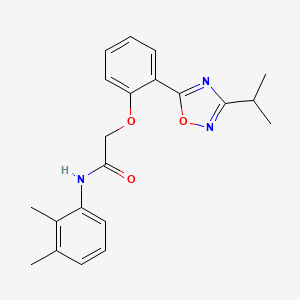
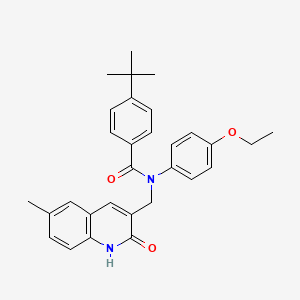
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B7709857.png)
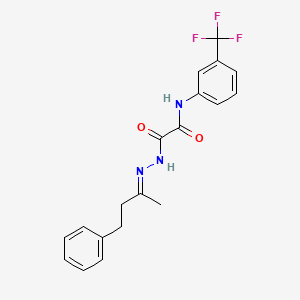
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7709876.png)
![2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B7709882.png)